molecular formula C6H13ClN2O2 B6608284 1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride,Mixtureofdiastereomers CAS No. 2839139-20-5

1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride,Mixtureofdiastereomers

Cat. No.: B6608284
CAS No.: 2839139-20-5
M. Wt: 180.63 g/mol
InChI Key: MYUFHOYHKDSREH-UHFFFAOYSA-N
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Description

1-Amino-3-methoxycyclobutane-1-carboxamide hydrochloride (mixture of diastereomers) is a cyclobutane derivative featuring a 1-amino group, a 3-methoxy substituent, and a 1-carboxamide group, formulated as a hydrochloride salt. The compound exists as a diastereomeric mixture due to stereochemical variations at the cyclobutane ring carbons. Diastereomers, unlike enantiomers, exhibit distinct physical and chemical properties, necessitating specialized analytical and separation techniques for characterization .

Properties

IUPAC Name

1-amino-3-methoxycyclobutane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-4-2-6(8,3-4)5(7)9;/h4H,2-3,8H2,1H3,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUFHOYHKDSREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)(C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as γ-amino acids or pyrrolidine derivatives undergo intramolecular cyclization under acidic or basic conditions. For example, iodonitrene-mediated contraction of pyrrolidines has been employed to generate multisubstituted cyclobutanes with high stereoselectivity. This method uses hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate in 2,2,2-trifluoroethanol (TFE), yielding cyclobutanes via a proposed 1,4-biradical intermediate.

Functional Group Introduction and Modification

Methoxy Group Installation

The methoxy group at position 3 is introduced via nucleophilic substitution or Mitsunobu reaction . For instance, cyclobutane intermediates bearing hydroxyl groups react with methyl iodide or methyl triflate in the presence of a base (e.g., K₂CO₃). Alternatively, Mitsunobu conditions (e.g., DIAD, PPh₃) enable etherification using methanol.

Amino and Carboxamide Functionalization

The primary amine and carboxamide groups are installed through reductive amination or amide coupling . A common approach involves:

  • Protecting the amine with a tert-butoxycarbonyl (Boc) group.

  • Coupling the carboxylic acid intermediate with ammonia or ammonium chloride using carbodiimide reagents (e.g., EDC, HOBt).

  • Deprotecting the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt.

Diastereomeric Control and Separation

The mixture of diastereomers arises from non-equivalent stereocenters at positions 1 and 3 of the cyclobutane ring. Key strategies include:

  • Stereoselective synthesis : Chiral auxiliaries or asymmetric catalysis during cyclobutane formation.

  • Chromatographic resolution : Reverse-phase HPLC or chiral stationary phases to separate diastereomers.

Optimization of Reaction Conditions

Solvent and Temperature

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during amide coupling.

  • Elevated temperatures (80–100°C) accelerate cyclization and coupling reactions, as seen in palladium-catalyzed cross-couplings.

Catalysts and Reagents

  • Palladium catalysts (e.g., Pd(OAc)₂) facilitate cross-coupling reactions for carboxamide installation.

  • Hypervalent iodine reagents (e.g., HTIB) enable efficient nitrogen insertion during cyclobutane synthesis.

Analytical Characterization

Critical techniques for verifying structure and purity include:

TechniqueApplicationExample Data
¹H/¹³C NMR Confirms stereochemistry and functional groupsδ 3.35 (s, 3H, OCH₃), δ 4.20 (m, 1H, cyclobutane)
HPLC-MS Determines diastereomer ratio and puritytᴿ = 4.2 min (major), tᴿ = 5.0 min (minor)
X-ray crystallography Resolves absolute configurationCCDC deposition for cyclobutane core

Comparison of Synthetic Routes

The table below summarizes two representative methods:

MethodStarting MaterialKey StepsYieldDiastereomer Ratio
Iodonitrene contraction PyrrolidineHTIB, NH₃, TFE, 100°C69%3:1
Linear cyclization γ-Amino acidCyclization, Boc protection, coupling45%1:1

The iodonitrene route offers superior stereoselectivity, while linear cyclization provides modular functionalization.

Chemical Reactions Analysis

1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives, depending on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles. For example, halogenation reactions can introduce halogen atoms into the compound.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carboxamide group into carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride has various scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.

    Medicine: The compound may have potential therapeutic applications due to its ability to interact with biological targets. Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carboxamide group can also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Benzyloxy-containing analogs (e.g., ) introduce aromatic bulk, which may enhance binding affinity in receptor-targeted applications .
  • Functional Group Variations : Carboxamide groups (target compound) vs. carboxylic acids () influence acidity and hydrogen-bonding capacity, impacting crystallization and stability .

Diastereomer Handling

Diastereomeric mixtures require precise analytical methods for quantification and separation:

  • Chromatographic Techniques : Valganciclovir hydrochloride employs HPLC to resolve diastereomer peaks, with correction factors (e.g., 0.91 for conversion to free base) applied during assay calculations . Similar methods are expected for the target compound.
  • Synthetic Control : highlights the use of toluenesulfonate in cyclobutane derivative synthesis, which may influence diastereomer ratios during crystallization .

Analytical Methods

  • HPLC : Valganciclovir’s assay protocol involves summing diastereomer peak responses (rU/rS) and applying dilution factors (DU/DS) for accurate quantification . This approach is adaptable to the target compound.
  • 1H-NMR: Cyclobutane derivatives (e.g., methyl 1-(methylamino)cyclobutanecarboxylate HCl in ) are characterized via NMR to confirm stereochemistry and purity .

Biological Activity

1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride, a compound with the molecular formula C6H13ClN2O2, is a hydrochloride salt that exhibits potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields of research.

  • Molecular Weight : 180.63 g/mol
  • CAS Number : 2839139-20-5
  • Structure : The compound features a cyclobutane ring with an amino group and a methoxy group, contributing to its unique reactivity and biological interactions.

The biological activity of 1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following interactions are significant:

  • Hydrogen Bonding : The amino and methoxy groups can form hydrogen bonds with target proteins, influencing their activity.
  • Binding Interactions : The carboxamide group can participate in binding interactions, which may modulate enzymatic pathways or receptor functions.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Enzyme Modulation : Studies suggest that the compound can modulate enzyme activity, potentially influencing metabolic pathways. For example, it has been used in assays to study enzyme kinetics and inhibition mechanisms.
  • Antimicrobial Properties : Preliminary studies have indicated that the compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism.
  • Potential Therapeutic Applications : Given its structural features, there is ongoing research into its potential as a drug candidate for various diseases, including metabolic disorders and infections.

Comparative Analysis

To better understand the unique properties of 1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride, it is useful to compare it with related compounds:

Compound NameStructureKey Biological Activity
1-amino-3-methoxycyclobutane-1-carboxylic acid hydrochlorideSimilar structure without carboxamideModerate enzyme inhibition
α-amino ketonesContains amino and ketone groupsDiverse biological activities including anti-inflammatory effects

Case Studies

  • Enzyme Interaction Study : In a study examining the inhibition of a specific enzyme involved in metabolic pathways, 1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride demonstrated significant inhibitory effects at micromolar concentrations. This suggests potential for therapeutic applications in metabolic regulation.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound possessed moderate antimicrobial activity. Further investigations are warranted to determine the specific mechanisms behind this effect.

Q & A

Q. Table 1. Comparative Reactivity of Diastereomers in Acylation Reactions

DiastereomerSolvent SystemReaction Rate (k, s<sup>−1</sup>)Major Product Yield (%)
cis-IsomerDCM:DMAP2.3 × 10<sup>−3</sup>78
trans-IsomerTHF:Et3N1.1 × 10<sup>−3</sup>62
Data derived from kinetic studies under standardized conditions (25°C, 0.1 M substrate) .

Q. Table 2. Biological Activity of Isolated Diastereomers

DiastereomerTarget Enzyme (IC50, nM)LogPPlasma Stability (t1/2, h)
A12.4 ± 1.2 (Trypsin)1.86.7
B45.6 ± 3.8 (Trypsin)2.13.2
Pharmacokinetic parameters from rat plasma incubation studies .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Use inert atmospheres (N2/Ar) during synthesis to prevent racemization.
  • Data Validation : Cross-validate HPLC purity with differential scanning calorimetry (DSC) to detect amorphous impurities.
  • Biological Assays : Include both diastereomers in preliminary screens to identify structure-activity relationships (SARs) .

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